1,6-Naphthyridin-4-OL 1,6-Naphthyridin-4-OL
Brand Name: Vulcanchem
CAS No.: 72754-01-9
VCID: VC4168825
InChI: InChI=1S/C8H6N2O/c11-8-2-4-10-7-1-3-9-5-6(7)8/h1-5H,(H,10,11)
SMILES: C1=CNC2=C(C1=O)C=NC=C2
Molecular Formula: C8H6N2O
Molecular Weight: 146.149

1,6-Naphthyridin-4-OL

CAS No.: 72754-01-9

Cat. No.: VC4168825

Molecular Formula: C8H6N2O

Molecular Weight: 146.149

* For research use only. Not for human or veterinary use.

1,6-Naphthyridin-4-OL - 72754-01-9

Specification

CAS No. 72754-01-9
Molecular Formula C8H6N2O
Molecular Weight 146.149
IUPAC Name 1H-1,6-naphthyridin-4-one
Standard InChI InChI=1S/C8H6N2O/c11-8-2-4-10-7-1-3-9-5-6(7)8/h1-5H,(H,10,11)
Standard InChI Key WFLDCLHOLPDVCP-UHFFFAOYSA-N
SMILES C1=CNC2=C(C1=O)C=NC=C2

Introduction

Structural and Chemical Properties

Molecular Characteristics

1,6-Naphthyridin-4-OL (C₈H₆N₂O) features a bicyclic structure with nitrogen atoms at the 1- and 6-positions and a hydroxyl group at the 4-position. Its IUPAC name is 1H-1,6-naphthyridin-4-one, and it has a molecular weight of 146.15 g/mol. The compound’s planar aromatic system allows for π-π stacking interactions, while the hydroxyl group enables hydrogen bonding, critical for binding biological targets .

Key Spectral Data:

  • SMILES: C1=CNC2=C(C1=O)C=NC=C2

  • InChI Key: WFLDCLHOLPDVCP-UHFFFAOYSA-N

  • ¹H NMR (DMSO-d₆): Signals at δ 11.62 (NH), 6.78–7.96 (aromatic protons), and 5.33 (methine) .

  • ¹³C NMR: Peaks corresponding to carbonyl (δ 175.0) and aromatic carbons (δ 125.7–153.9) .

Synthetic Methodologies

Conventional Synthesis

The base structure of 1,6-naphthyridin-4-OL is typically synthesized via cyclocondensation reactions. For example, 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one reacts with aromatic aldehydes and piperidinones in the presence of catalysts like zeolite-nano Au, yielding derivatives such as 7-benzyl-5-aryl-2-thioxo-octahydropyrimido[4,5-b][1, naphthyridin-4(1H)-ones. This method achieves yields up to 95% under optimized conditions .

Reaction Optimization:

CatalystSolventTemperature (°C)Yield (%)
Zeolite-nano AuEthanol8095
Nano ZnOEthanol8090
PiperidineEthanol8080

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A catalyst-free protocol involving 6-amino-2-methylthiopyrimidin-4(3H)-one and bis(benzylidene)piperidones under microwave conditions produces tetrahydropyrimido-naphthyridinones, which are oxidized to bioactive derivatives using p-chloranil . This approach is efficient for high-throughput synthesis, with compound 4g showing remarkable activity against 57 cancer cell lines (GI₅₀: 1.48–9.92 μM) .

Biological Activities and Mechanisms

Anticancer Activity

1,6-Naphthyridine derivatives exhibit potent cytotoxicity via kinase inhibition and apoptosis induction. For instance:

  • Compound 4c: IC₅₀ = 22.5 μM against Huh7 liver cancer cells .

  • Compound 4g: Broad-spectrum activity with GI₅₀ values <10 μM in NCI-60 panels .

Molecular docking studies reveal strong binding affinities for cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which regulate cell cycle progression . The hydroxyl and thioxo groups facilitate hydrogen bonding with kinase active sites, while aromatic moieties enhance hydrophobic interactions .

Antileishmanial Activity

Pharmacological Applications

Drug Development Challenges

  • Metabolic Stability: Glucuronidation of the hydroxyl group reduces bioavailability, as seen with compound 16 .

  • Toxicity: Early derivatives (e.g., 28) exhibit off-target effects on monoamine oxidase A (pIC₅₀ = 5.4), highlighting the need for selectivity optimization .

Promising Candidates

  • Octahydro-1,6-naphthyridin-4-ones: Synthesized via solid-phase split-and-pool techniques, these compounds activate endothelial cells, offering potential in immunotherapies .

  • Raltegravir Analogues: Although HIV-targeted derivatives were inactive against Leishmania, structural insights guided the retention of critical acceptor-donor motifs .

Recent Advancements

Green Chemistry Innovations

Zeolite-nano Au catalysts enable recyclable, eco-friendly synthesis with minimal waste. This method outperforms traditional catalysts like ZnO or proline, achieving 95% yields in ethanol .

Structural Diversification

Introducing electron-withdrawing groups (e.g., -F, -CF₃) or methoxy substituents enhances potency. For example:

  • 4-Fluorophenyl derivative (4e): 75% yield, moderate activity .

  • 3,4-Dimethoxyphenyl derivative (4c): 89% yield, top anticancer candidate .

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